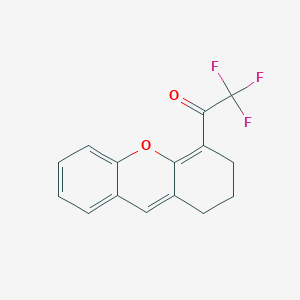
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% (4-TFA-X) is a chemical compound that has been used in a variety of scientific and industrial applications. It is a white solid with a molecular weight of 201.20 g/mol and a melting point of 83-85°C. 4-TFA-X is a highly reactive compound, with a strong affinity for water, and is used in a variety of chemical reactions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene involves a multi-step reaction sequence starting from commercially available starting materials.
Starting Materials
2-naphthol, trifluoroacetic anhydride, sulfuric acid, sodium hydroxide, ethanol, wate
Reaction
Step 1: 2-naphthol is reacted with trifluoroacetic anhydride in the presence of sulfuric acid to form 4-trifluoroacetyl-2-naphthol., Step 2: The resulting product from step 1 is then reacted with sodium hydroxide in ethanol to form 4-trifluoroacetyl-2-naphthol sodium salt., Step 3: The sodium salt from step 2 is then reacted with 2-chlorobenzaldehyde in ethanol to form 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene., Step 4: The final product is purified by recrystallization from ethanol and water to obtain 97% purity.
科学的研究の応用
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% has a variety of scientific research applications. It has been used in the synthesis of several compounds, such as 2-trifluoroacetyl-3-hydroxy-1H-xanthene and 4-trifluoroacetyl-3-hydroxy-1H-xanthene. It has also been used in the synthesis of several pharmaceuticals, such as the anti-inflammatory drug ibuprofen and the anticonvulsant drug phenytoin. In addition, 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% has been used in the synthesis of a variety of other compounds, such as cis-1,2-dihydroxy-3-trifluoromethylbenzene and 4-trifluoromethyl-2-hydroxy-1H-xanthene.
作用機序
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% acts as an electrophile in chemical reactions, meaning that it is capable of accepting electrons from other molecules. In the first step of the synthesis process, 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% reacts with 1,3-dihydro-1H-xanthene in the presence of pyridine. This reaction results in the formation of a trifluoroacetyl group, which then undergoes a nucleophilic substitution reaction with the pyridine. The resulting product is 4-trifluoroacetyl-2,3-dihydro-1H-xanthene, 97%.
生化学的および生理学的効果
4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of several pharmaceuticals, such as ibuprofen and phenytoin, which have well-documented biochemical and physiological effects.
実験室実験の利点と制限
The main advantages of using 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% in laboratory experiments are its high reactivity and low cost. 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% is a highly reactive compound, which makes it ideal for a variety of chemical reactions. In addition, it is relatively inexpensive, which makes it an attractive option for laboratory experiments.
The main limitation of using 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% in laboratory experiments is its potential toxicity. 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% is a highly reactive compound and can be toxic if not handled properly. Therefore, it is important to take the necessary safety precautions when working with this compound.
将来の方向性
The potential future directions for 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% are numerous. It has already been used in the synthesis of several pharmaceuticals, such as ibuprofen and phenytoin, and could be used in the synthesis of other pharmaceuticals in the future. In addition, 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% could be used in the synthesis of other compounds, such as cis-1,2-dihydroxy-3-trifluoromethylbenzene and 4-trifluoromethyl-2-hydroxy-1H-xanthene. Finally, 4-Trifluoroacetyl-2,3-dihydro-1H-xanthene, 97% could be used in the development of new technologies, such as fuel cells and batteries.
特性
IUPAC Name |
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14(19)11-6-3-5-10-8-9-4-1-2-7-12(9)20-13(10)11/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASLJHLAJSKCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3OC2=C(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

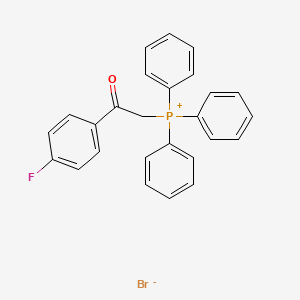
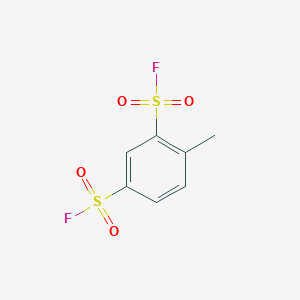

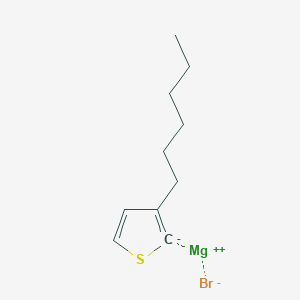

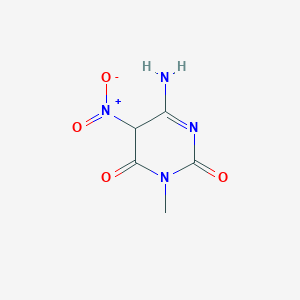
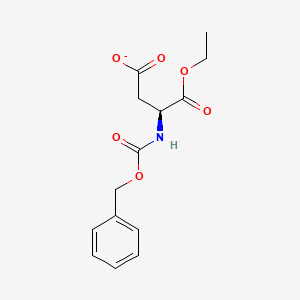
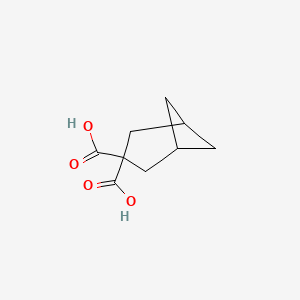
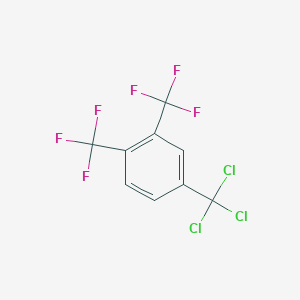
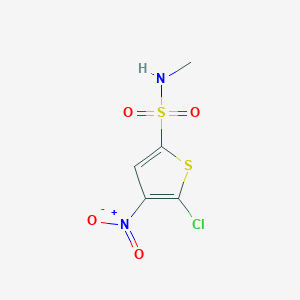
![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)
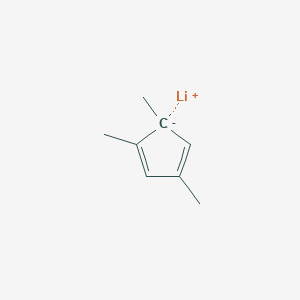
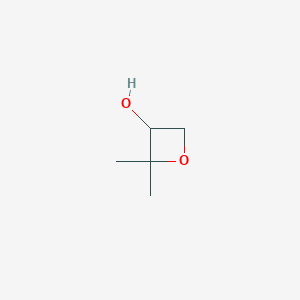
![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)